2'-(4-Ethylpiperazin-1-YL)-2-[(2-methoxyphenyl)amino]-4'-methyl-1,6-dihydro-[4,5'-bipyrimidin]-6-one
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Overview
Description
2’-(4-Ethylpiperazin-1-YL)-2-[(2-methoxyphenyl)amino]-4’-methyl-1,6-dihydro-[4,5’-bipyrimidin]-6-one is a complex organic compound that belongs to the class of bipyrimidines This compound is characterized by the presence of a piperazine ring, a methoxyphenyl group, and a bipyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(4-Ethylpiperazin-1-YL)-2-[(2-methoxyphenyl)amino]-4’-methyl-1,6-dihydro-[4,5’-bipyrimidin]-6-one typically involves multiple steps:
Formation of the Bipyrimidine Core: The bipyrimidine core can be synthesized through a condensation reaction between appropriate pyrimidine derivatives under controlled conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the bipyrimidine core.
Attachment of the Piperazine Ring: The piperazine ring is attached through a nucleophilic substitution reaction, where an ethylpiperazine derivative reacts with the intermediate compound.
Final Modifications: The final compound is obtained through purification and crystallization processes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the methoxyphenyl group.
Reduction: Reduction reactions can occur at the bipyrimidine core, leading to the formation of dihydro derivatives.
Substitution: The compound can participate in substitution reactions, especially at the piperazine ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered electronic properties.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It serves as a probe to understand molecular recognition and binding processes.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials and catalysts. Its unique chemical properties make it suitable for various applications, including polymer synthesis and catalysis.
Mechanism of Action
The mechanism of action of 2’-(4-Ethylpiperazin-1-YL)-2-[(2-methoxyphenyl)amino]-4’-methyl-1,6-dihydro-[4,5’-bipyrimidin]-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 2’-(4-Methylpiperazin-1-YL)-2-[(2-methoxyphenyl)amino]-4’-methyl-1,6-dihydro-[4,5’-bipyrimidin]-6-one
- 2’-(4-Ethylpiperazin-1-YL)-2-[(2-chlorophenyl)amino]-4’-methyl-1,6-dihydro-[4,5’-bipyrimidin]-6-one
- 2’-(4-Ethylpiperazin-1-YL)-2-[(2-methoxyphenyl)amino]-4’-ethyl-1,6-dihydro-[4,5’-bipyrimidin]-6-one
Uniqueness
The uniqueness of 2’-(4-Ethylpiperazin-1-YL)-2-[(2-methoxyphenyl)amino]-4’-methyl-1,6-dihydro-[4,5’-bipyrimidin]-6-one lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H27N7O2 |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
4-[2-(4-ethylpiperazin-1-yl)-4-methylpyrimidin-5-yl]-2-(2-methoxyanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C22H27N7O2/c1-4-28-9-11-29(12-10-28)22-23-14-16(15(2)24-22)18-13-20(30)27-21(26-18)25-17-7-5-6-8-19(17)31-3/h5-8,13-14H,4,9-12H2,1-3H3,(H2,25,26,27,30) |
InChI Key |
YPTYVCXWEJZRLA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=C(C(=N2)C)C3=CC(=O)NC(=N3)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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